molecular formula C19H23FN6S B12247046 6-ethyl-5-fluoro-N-methyl-N-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]pyrimidin-4-amine

6-ethyl-5-fluoro-N-methyl-N-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]pyrimidin-4-amine

Cat. No.: B12247046
M. Wt: 386.5 g/mol
InChI Key: HKLLYXKSOUNZDN-UHFFFAOYSA-N
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Description

6-ethyl-5-fluoro-N-methyl-N-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]pyrimidin-4-amine is a complex organic compound that features a unique combination of functional groups, including a thieno[2,3-d]pyrimidine moiety, a piperidine ring, and a pyrimidine core. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-5-fluoro-N-methyl-N-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate to form thieno[2,3-d]pyrimidin-4-ones . This intermediate is then further functionalized through a series of reactions, including alkylation, fluorination, and amination, to introduce the desired substituents and complete the synthesis .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis, ensuring high yields and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

6-ethyl-5-fluoro-N-methyl-N-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 6-ethyl-5-fluoro-N-methyl-N-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication and repair processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-ethyl-5-fluoro-N-methyl-N-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]pyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C19H23FN6S

Molecular Weight

386.5 g/mol

IUPAC Name

6-ethyl-5-fluoro-N-methyl-N-[(1-thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)methyl]pyrimidin-4-amine

InChI

InChI=1S/C19H23FN6S/c1-3-15-16(20)18(23-11-21-15)25(2)10-13-4-7-26(8-5-13)17-14-6-9-27-19(14)24-12-22-17/h6,9,11-13H,3-5,7-8,10H2,1-2H3

InChI Key

HKLLYXKSOUNZDN-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC=N1)N(C)CC2CCN(CC2)C3=C4C=CSC4=NC=N3)F

Origin of Product

United States

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